Endo vs. Exo Stereochemistry: Divergent Biological Activity in Bridged 8-Azabicyclo[3.2.1]octane Scaffolds
In a structurally related 3-hydroxy-8-azabicyclo[3.2.1]octane-bridged compound series, the endo isomer (HST3782) exhibited superior HIF inhibitory effects relative to its exo form (8b) [1]. The endo isomer HST3782 demonstrated an IC50 of 1.028 μmol/L in hypoxia response element dual-luciferase assay and inhibited intersegmental and subintestinal vessel development in zebrafish by up to 56% without marked toxicity [1]. 2D-NOESY (Nuclear Overhauser effect spectroscopy) analysis confirmed that the compound's endo isomer had superior inhibitory effects relative to its exo form [1].
| Evidence Dimension | HIF inhibitory activity (structural class: 3-hydroxy-8-azabicyclo[3.2.1]octane-bridged compounds) |
|---|---|
| Target Compound Data | Endo isomer (HST3782): IC50 = 1.028 μmol/L; 56% inhibition of vessel development in zebrafish |
| Comparator Or Baseline | Exo isomer (8b): less active; no quantitative data reported |
| Quantified Difference | Qualitative superiority (endo > exo) documented; endo isomer confirmed as more potent by 2D-NOESY |
| Conditions | Hypoxia response element dual-luciferase assay; triple-negative breast cancer cells (SUM159) at 1% O2; zebrafish angiogenesis model |
Why This Matters
The documented endo-isomer superiority in this scaffold class demonstrates that stereochemical configuration is not interchangeable and that procurement of the correct endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine is essential for reproducing stereochemistry-dependent biological outcomes.
- [1] Cai, L. et al. (2022). Identification of HST3782, a novel 3-hydroxy-8-azabicyclo[3.2.1]octane-bridged HIF inhibitor with IC50 = 1.028 μmol/L. Endo isomer superior to exo form (8b). View Source
